5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine
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Overview
Description
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13F3N2 It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1,1,1-trifluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: This compound has a similar trifluoromethyl group but differs in the presence of a thiazole ring.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound contains a hexafluoro group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its combination of a trifluoromethyl group and an amine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H11F3N2/c1-8(2,9(10,11)12)6-3-7(13)5-14-4-6/h3-5H,13H2,1-2H3 |
InChI Key |
OUAKLVOJVIIXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)N)C(F)(F)F |
Origin of Product |
United States |
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